molecular formula C11H8BrNO2 B1372909 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile CAS No. 885271-24-9

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1372909
CAS No.: 885271-24-9
M. Wt: 266.09 g/mol
InChI Key: DEZLOCCCPMXTEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. One reported method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH) . The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in further condensation reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct reactivity and applications.

Biological Activity

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile is a compound belonging to the chromene class, characterized by its unique structure that includes a bromine atom at the 6-position and a methoxy group at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrNOC_{10}H_6BrNO with a molecular weight of approximately 266.09 g/mol. The presence of the carbonitrile group enhances its reactivity, allowing for various nucleophilic additions and substitution reactions.

Property Value
Molecular FormulaC10H6BrNOC_{10}H_6BrNO
Molecular Weight266.09 g/mol
Functional GroupsBromine, Methoxy, Carbonitrile
Chemical ClassChromene

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups are critical for binding affinity and specificity, enabling the compound to modulate various biological pathways, including:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes by binding to their active sites.
  • Modulation of Oxidative Stress : It can influence cellular pathways related to oxidative stress.
  • Inhibition of Inflammatory Mediators : The compound has shown potential in blocking pathways that lead to inflammation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly liver carcinoma (HEPG2-1). The cytotoxicity was assessed using the IC50 value, which indicates the concentration required to kill 50% of the cell population.

Compound IC50 (µM)
This compoundTBD (to be determined)
Reference Drug (Doxorubicin)~0.5

In one study, several newly synthesized compounds were tested alongside this compound against HEPG2 cells, revealing promising results for compounds within this class .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses in vitro. This activity may be linked to its structural features that allow it to interact with inflammatory mediators .

Antimicrobial Activity

Initial assessments indicate that this compound possesses antimicrobial properties. It has shown efficacy against several bacterial strains in laboratory settings, suggesting potential applications in treating infections .

Case Studies

  • Study on Antitumor Activity : A recent investigation evaluated the cytotoxic effects of various chromene derivatives on liver cancer cells. The study highlighted that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing lower IC50 values than doxorubicin .
  • Anti-inflammatory Mechanism Study : Another research focused on understanding how this compound modulates inflammatory pathways. It was found that it effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety in living organisms.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Properties

IUPAC Name

6-bromo-8-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZLOCCCPMXTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696259
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-24-9
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

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